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Compound of Interest

Compound Name: N-Desmethyl dosimertinib-d5

Cat. No.: B15140261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of N-desmethyl osimertinib, a primary active

metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), osimertinib. The deuterated form, N-desmethyl osimertinib-d5, is a critical tool in

the bioanalysis of this significant metabolite. This document will cover the metabolism of

osimertinib, the pharmacokinetics of its N-desmethyl metabolites, detailed experimental

protocols for their quantification, and the signaling pathways involved. The term "dosimertinib"

is recognized as a deuterated analogue of osimertinib, designed to have an altered metabolic

profile.

Metabolism of Osimertinib to N-Desmethyl
Metabolites
Osimertinib undergoes extensive metabolism, primarily through oxidation and dealkylation. The

main metabolic pathways involve the cytochrome P450 (CYP) enzyme system, with CYP3A4

being the principal enzyme responsible for its disposition.[1] However, CYP1A1 has also been

identified as a novel pathway for osimertinib metabolism.[2][3]

Two major pharmacologically active N-desmethyl metabolites have been identified in plasma:

AZ5104 (N-desmethyl osimertinib)

AZ7550 (N-desmethyl osimertinib)
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These metabolites are formed via N-demethylation at two different positions on the osimertinib

molecule.[4] Both AZ5104 and AZ7550 are pharmacologically active, with AZ5104 being more

potent against both mutant and wild-type EGFR than the parent drug, while AZ7550 has a

comparable potency and selectivity profile to osimertinib.[5]

The deuterated version of osimertinib, known as dosimertinib, was developed to alter its

pharmacokinetic properties. Deuteration at specific metabolic sites can slow down the rate of

metabolism, a phenomenon known as the kinetic isotope effect.[4][6] Studies on a deuterated

form of osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the

metabolic pathway that produces the AZ5104 metabolite, leading to a decrease in its plasma

concentration and a corresponding increase in the systemic exposure (AUC) and peak

concentration (Cmax) of the parent drug in both rats and humans.[4]
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Metabolic pathway of osimertinib.

Quantitative Data Presentation
The pharmacokinetic parameters of osimertinib and its N-desmethyl metabolites, AZ5104 and

AZ7550, have been characterized in various studies. The following tables summarize key

quantitative data.
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Table 1: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in

Patients with Normal vs. Severe Renal Impairment[7]

Analyte
Pharmacokinetic
Parameter

Normal Renal
Function (n=8)

Severe Renal
Impairment (n=7)

Osimertinib AUC (nmol/L·h) 11,070 (87.5% GCV) 20,460 (69.4% GCV)

Cmax (nmol/L) 215.1 (90.3% GCV) 255.4 (64.5% GCV)

AZ5104 AUC (nmol/L·h) 1,200 (88.6% GCV) 2,130 (74.4% GCV)

Cmax (nmol/L) 21.0 (88.9% GCV) 33.6 (69.6% GCV)

AZ7550 AUC (nmol/L·h) 1,160 (89.0% GCV) 2,050 (73.7% GCV)

Cmax (nmol/L) 19.8 (89.3% GCV) 31.4 (69.2% GCV)

AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration;

GCV: Geometric coefficient of variation.

Table 2: Pharmacokinetic Parameters of Osimertinib and its N-Desmethyl Metabolites in

Patients with Varying Hepatic Function[8]
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Analyte
Pharmacokinet
ic Parameter

Normal
Hepatic
Function
(n=10)

Mild Hepatic
Impairment
(n=7)

Moderate
Hepatic
Impairment
(n=5)

Osimertinib AUC (nM·h)
15,780 (38%

GCV)

9,983 (36%

GCV)

10,790 (22%

GCV)

Cmax (nM)
291.8 (45%

GCV)

150.1 (37%

GCV)

177.1 (41%

GCV)

AZ5104 AUC (nM·h)
1,740 (37%

GCV)

1,173 (33%

GCV)

1,228 (20%

GCV)

Cmax (nM) 28.1 (43% GCV) 17.5 (34% GCV) 19.3 (33% GCV)

AZ7550 AUC (nM·h)
1,691 (37%

GCV)

1,128 (31%

GCV)

1,189 (21%

GCV)

Cmax (nM) 27.2 (43% GCV) 16.9 (31% GCV) 18.5 (34% GCV)

Table 3: Metabolite-to-Parent Drug Ratios
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Study Population Metabolite
Ratio to Parent
(Osimertinib)

Reference

Patients with Severe

Renal Impairment
AZ5104 (AUC) ~10.4% [7]

AZ7550 (AUC) ~10.0% [7]

Patients with Normal

Renal Function
AZ5104 (AUC) ~10.8% [7]

AZ7550 (AUC) ~10.5% [7]

At steady state

(general population)
AZ5104 (AUC) ~10% [5]

AZ7550 (AUC) ~10% [5]

SCID Mice (5 mg/kg

dose)
AZ5104 (AUC) 21-44% [9]

AZ7550 (AUC) 24-34% [9]

Experimental Protocols
The quantification of osimertinib and its N-desmethyl metabolites in biological matrices is

predominantly performed using liquid chromatography-tandem mass spectrometry (LC-

MS/MS). The use of a deuterated internal standard, such as N-desmethyl osimertinib-d5, is

crucial for accurate quantification.

Protocol for Quantification of Osimertinib and N-
Desmethyl Metabolites in Human Plasma
This protocol is a composite based on several published methods.[10][11][12][13]

1. Sample Preparation (Protein Precipitation)

To 50 µL of human plasma, add 150 µL of a solution of the internal standard (e.g.,

[13C,2H3]-osimertinib) in methanol or acetonitrile to precipitate proteins.
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Vortex the mixture for approximately 2 minutes.

Centrifuge at high speed (e.g., 11,300 x g) for 5 minutes.

Transfer the supernatant to a new vial for analysis. For some methods, a dilution step with

water is performed to ensure compatibility with the mobile phase.

2. Liquid Chromatography

LC System: An ultra-high-performance liquid chromatography (UPLC) or high-performance

liquid chromatography (HPLC) system.

Column: A reverse-phase C18 column (e.g., Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm or

Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 μm).[10][11]

Mobile Phase: A gradient elution is typically used.

Mobile Phase A: 0.1% or 0.2% formic acid in water.[10]

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Flow Rate: 0.4 mL/min.[10]

Injection Volume: 1-10 µL.

3. Mass Spectrometry

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[10][11]

Detection: Multiple reaction monitoring (MRM) is used to monitor the specific parent-to-

product ion transitions for each analyte and the internal standard.

Osimertinib: m/z 500.1 → 72.2[13]

AZ5104 and AZ7550: Specific transitions for these metabolites would be determined

during method development.
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Source Parameters (Example):[10]

Capillary voltage: 4 kV

Cone voltage: 35 V

Desolvation temperature: 400°C

Desolvation gas flow: 1,200 L/h

4. Method Validation The method should be validated according to regulatory guidelines (e.g.,

FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

[13][14]
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Bioanalytical workflow for osimertinib.
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Signaling Pathways
Osimertinib is a potent and selective inhibitor of EGFR with activating mutations (e.g., exon 19

deletions, L858R) and the T790M resistance mutation.[15] By irreversibly binding to the

cysteine residue at position 797 in the ATP-binding pocket of EGFR, osimertinib blocks the

downstream signaling pathways that drive cell proliferation and survival. These pathways

include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[15] The active

metabolites, including N-desmethyl osimertinib, also contribute to the inhibition of these

pathways.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.researchgate.net/figure/Species-comparison-of-osimertinib-metabolites-generated-in-liver-microsomal-fractions-in_fig1_323157876
https://www.researchgate.net/figure/Species-comparison-of-osimertinib-metabolites-generated-in-liver-microsomal-fractions-in_fig1_323157876
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling

Mutant EGFR

RAS

PI3K

RAF

MEK

ERK

Cell Proliferation
and Survival

AKT

Osimertinib &
N-desmethyl osimertinib

Inhibition

Click to download full resolution via product page

EGFR signaling pathway inhibition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15140261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
N-desmethyl osimertinib is a crucial, pharmacologically active metabolite of osimertinib.

Understanding its formation, pharmacokinetic profile, and biological activity is essential for a

complete picture of osimertinib's pharmacology. The use of deuterated standards like N-

desmethyl osimertinib-d5 is indispensable for the accurate bioanalytical quantification required

in clinical and preclinical research. This guide provides a foundational overview for

professionals in the field of drug development and oncology research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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